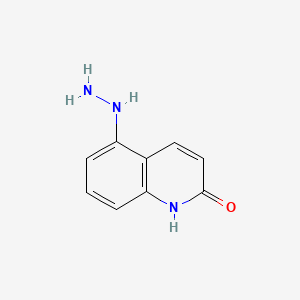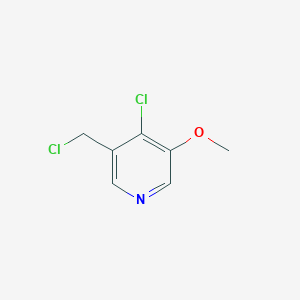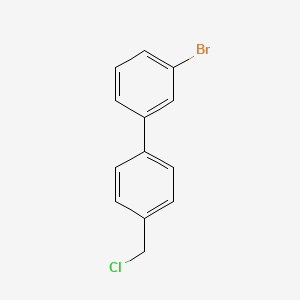
3-Bromo-4'-(chloromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position and a chloromethyl group at the 4’-position on the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl typically involves the bromination and chloromethylation of biphenyl. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
The chloromethylation step involves the reaction of the brominated biphenyl with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces the chloromethyl group at the 4’-position.
Industrial Production Methods
Industrial production of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form biphenyl derivatives.
Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of different biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4’-(chloromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or DNA interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-chlorobiphenyl
- 4-Bromo-3-chlorobiphenyl
- 3-Chloro-4-bromobiphenyl
Uniqueness
3-Bromo-4’-(chloromethyl)-1,1’-biphenyl is unique due to the presence of both bromine and chloromethyl groups on the biphenyl structure
Eigenschaften
Molekularformel |
C13H10BrCl |
|---|---|
Molekulargewicht |
281.57 g/mol |
IUPAC-Name |
1-bromo-3-[4-(chloromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9H2 |
InChI-Schlüssel |
IVQHLYAOYWEZPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



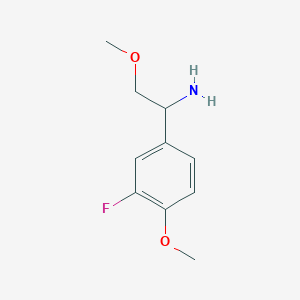
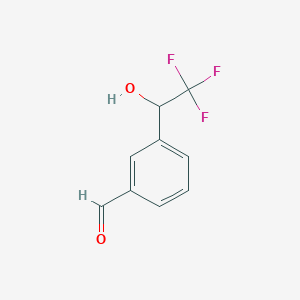
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
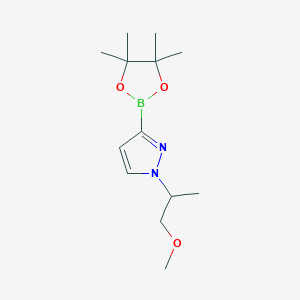
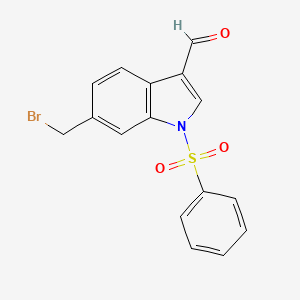
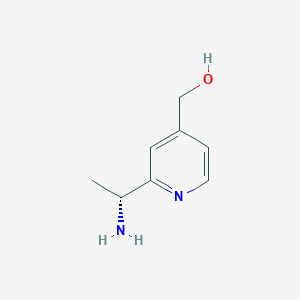
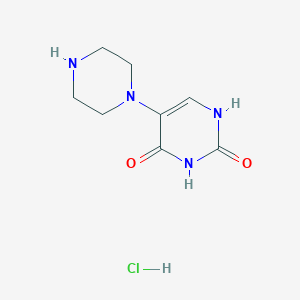
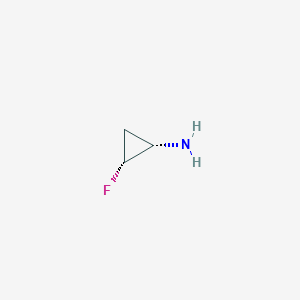
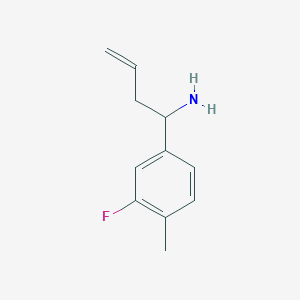
![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
